molecular formula C11H12N2O4 B4994585 N'-(1,3-benzodioxol-5-ylmethyl)-N-methyloxamide

N'-(1,3-benzodioxol-5-ylmethyl)-N-methyloxamide

Cat. No.: B4994585
M. Wt: 236.22 g/mol
InChI Key: CWZYRAUZGBSSMY-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-ylmethyl)-N-methyloxamide is an organic compound characterized by the presence of a benzodioxole ring and an oxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-ylmethyl)-N-methyloxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with N-methylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the oxamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-(1,3-benzodioxol-5-ylmethyl)-N-methyloxamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-ylmethyl)-N-methyloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-ylmethyl)-N-methyloxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular processes and pathways, such as apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar structure with a butanamine group instead of an oxamide group.

    1-(1,3-benzodioxol-5-yl)-2-butanamine: Lacks the N-methyl group but shares the benzodioxole ring.

Uniqueness

N’-(1,3-benzodioxol-5-ylmethyl)-N-methyloxamide is unique due to the presence of both the benzodioxole ring and the oxamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-12-10(14)11(15)13-5-7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZYRAUZGBSSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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